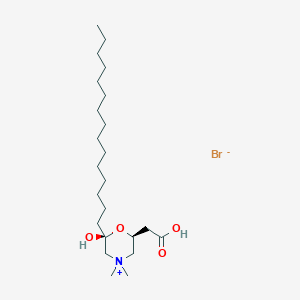
1,2,3,4-Tetrahydroquinoxalin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoxalin-2-ol, commonly known as THQ, is a bicyclic compound that belongs to the group of heterocycles. THQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of THQ is not fully understood. However, it has been proposed that THQ may act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. THQ has also been shown to modulate the activity of the GABAergic system and the glutamatergic system.
Effets Biochimiques Et Physiologiques
THQ has been shown to have various biochemical and physiological effects. THQ has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. THQ has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
THQ has several advantages for lab experiments. THQ is relatively easy to synthesize and has a low toxicity profile. THQ is also stable under normal laboratory conditions. However, THQ has some limitations for lab experiments. THQ has poor solubility in water, which may limit its use in some experiments. THQ also has a short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of THQ. One future direction is to investigate the potential use of THQ as a neuroprotective agent in the treatment of neurodegenerative diseases. Another future direction is to investigate the potential use of THQ as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, future studies could focus on the development of new synthetic methods for THQ and the synthesis of THQ derivatives with improved pharmacological properties.
Méthodes De Synthèse
THQ can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Gabriel synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with a carbonyl compound in the presence of a Lewis acid catalyst. The Gabriel synthesis involves the reaction of an alkyl halide with phthalimide in the presence of a strong base.
Applications De Recherche Scientifique
THQ has been extensively studied for its potential applications in medicinal chemistry and neuropharmacology. THQ has been shown to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. THQ has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
123342-22-3 |
|---|---|
Nom du produit |
1,2,3,4-Tetrahydroquinoxalin-2-ol |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroquinoxalin-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,8-11H,5H2 |
Clé InChI |
CHTHLHKDMPRBFZ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2N1)O |
SMILES canonique |
C1C(NC2=CC=CC=C2N1)O |
Synonymes |
2-Quinoxalinol, 1,2,3,4-tetrahydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)